molecular formula C16H17ClN4O3S B2373485 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 303971-17-7

7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2373485
CAS No.: 303971-17-7
M. Wt: 380.85
InChI Key: BQWNOBHGIQSFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN4O3S and its molecular weight is 380.85. The purity is usually 95%.
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Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-19-13-12(14(23)20(2)16(19)24)21(15(18-13)25-8-7-22)9-10-3-5-11(17)6-4-10/h3-6,22H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWNOBHGIQSFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be characterized by its purine backbone, which is modified with a chlorobenzyl group and a hydroxyethylthio moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with accessible purine derivatives.
  • Reactions : Key reactions may include alkylation and thioether formation.
  • Characterization : Final products are characterized using NMR and mass spectrometry.

The biological activity of this compound is believed to be linked to its interaction with specific molecular targets in biological systems. Studies suggest that it may affect various biochemical pathways through enzyme inhibition or receptor modulation.

Pharmacological Properties

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : It has shown potential antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Properties : There is evidence suggesting that it may modulate inflammatory responses.

Case Studies

  • Antitumor Efficacy : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines, suggesting a potential role in cancer therapy.
  • Microbial Inhibition : Research indicated significant inhibition of growth in pathogenic bacteria, highlighting its potential as an antimicrobial agent.
StudyCell Line/PathogenObserved EffectReference
1Breast CancerCytotoxicity
2E. coliGrowth Inhibition

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